molecular formula C30H25F6N3O2 B14904477 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)amino)cyclobut-3-ene-1,2-dione

3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)amino)cyclobut-3-ene-1,2-dione

Cat. No.: B14904477
M. Wt: 573.5 g/mol
InChI Key: DFHJYNGKEORMSN-OZXSUGGESA-N
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Description

3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)amino)cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique cyclobutene structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)amino)cyclobut-3-ene-1,2-dione typically involves multi-step organic reactions. The process begins with the preparation of the cyclobutene core, followed by the introduction of the amino and phenyl groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding cyclobutene chemistry and exploring new synthetic methodologies.

Biology and Medicine

In the field of biology and medicine, the compound’s potential as a therapeutic agent is investigated. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as cancer and infectious diseases.

Industry

In industry, the compound’s properties are leveraged for the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)amino)cyclobut-3-ene-1,2-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The compound’s structure allows it to bind to enzymes, receptors, and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)amino)cyclobut-3-ene-1,2-dione can be compared with other cyclobutene derivatives and compounds containing trifluoromethyl groups.

Uniqueness

The uniqueness of this compound lies in its combination of a cyclobutene core with multiple functional groups, including trifluoromethyl and diphenyl groups

References

For further reading and detailed information, you can refer to the Royal Society of Chemistry .

Properties

Molecular Formula

C30H25F6N3O2

Molecular Weight

573.5 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-1,2-diphenyl-2-pyrrolidin-1-ylethyl]amino]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C30H25F6N3O2/c31-29(32,33)20-15-21(30(34,35)36)17-22(16-20)37-24-25(28(41)27(24)40)38-23(18-9-3-1-4-10-18)26(39-13-7-8-14-39)19-11-5-2-6-12-19/h1-6,9-12,15-17,23,26,37-38H,7-8,13-14H2/t23-,26-/m0/s1

InChI Key

DFHJYNGKEORMSN-OZXSUGGESA-N

Isomeric SMILES

C1CCN(C1)[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NC4=C(C(=O)C4=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1CCN(C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC4=C(C(=O)C4=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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